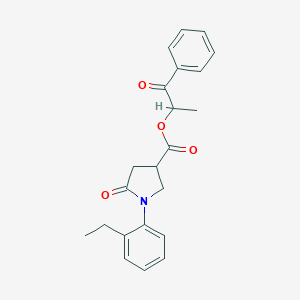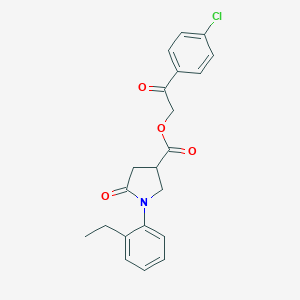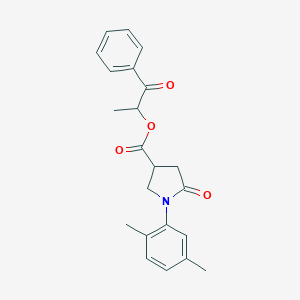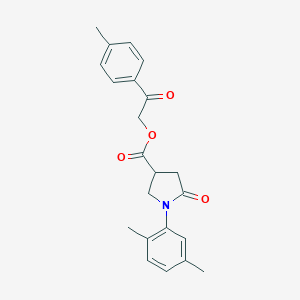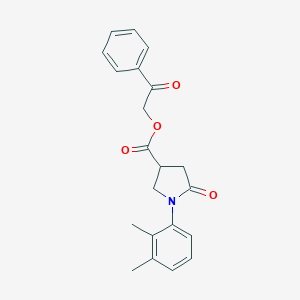
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FNA is a small molecule that belongs to the amide class of compounds. It has a molecular formula of C24H17FN2O and a molecular weight of 376.4 g/mol.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide is not fully understood. However, studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA by binding to their active sites. This inhibition leads to a decrease in the production of inflammatory mediators and a reduction in the activity of CA, which is involved in the regulation of pH and ion transport in various tissues.
Biochemical and Physiological Effects:
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA, which are involved in the regulation of inflammation and pH homeostasis, respectively. In vivo studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has also been found to have good bioavailability and pharmacokinetic properties. However, 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are not fully understood. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide also has some potential toxicity concerns, which need to be further investigated.
Orientations Futures
There are several future directions for research on 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. One area of research is the development of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the investigation of the pharmacological properties of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and its derivatives. This includes the study of the structure-activity relationship of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and the identification of its molecular targets. Additionally, the potential toxicity of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide needs to be further investigated to ensure its safety for human use.
Méthodes De Synthèse
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. This method involves the coupling of 2-fluoroaniline with 2-naphthylboronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), which are involved in the pathogenesis of various diseases.
Propriétés
Nom du produit |
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C23H16FNO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-fluoro-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H16FNO/c24-22-13-7-6-12-21(22)23(26)25(19-10-2-1-3-11-19)20-15-14-17-8-4-5-9-18(17)16-20/h1-16H |
Clé InChI |
MTUSJDXSTKEGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)

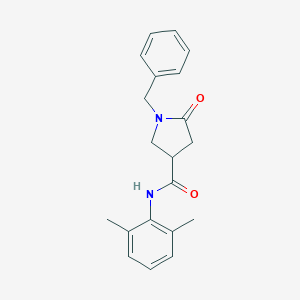
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)



